2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
Overview
Description
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: is a fluorinated monomer with the chemical formula C8H7F7O2 . It is known for its unique properties, including high thermal stability, chemical inertness, and low surface energy. These characteristics make it a valuable compound in various industrial and scientific applications .
Scientific Research Applications
Chemistry: 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate is used in the synthesis of fluorinated polymers, which are essential in developing low refractive index optical materials and various optoelectronics .
Biology and Medicine: Its biocompatibility and chemical resistance make it suitable for biomedical applications, including drug delivery systems and medical coatings .
Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal stability and chemical resistance .
Safety and Hazards
Mechanism of Action
Target of Action
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate, also known as 1H,1H-Heptafluorobutyl methacrylate, is primarily used as an organic chemical synthesis intermediate . It is mainly used as a modifier of the (meth)acrylate resin . The primary targets of this compound are therefore the (meth)acrylate resins that it modifies.
Mode of Action
The compound interacts with its targets, the (meth)acrylate resins, through a process known as atom transfer radical polymerization (ATRP) . This process allows for the controlled synthesis of polymers, with the compound acting as a modifier to alter the properties of the resulting polymer.
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the polymerization of (meth)acrylate resins . The compound is incorporated into the polymer chain during the polymerization process, resulting in a modified polymer with altered properties.
Result of Action
The result of the action of this compound is the formation of modified (meth)acrylate resins with altered properties . These modified resins can have a variety of uses, depending on the specific properties imparted by the compound.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. The compound is stable under recommended storage conditions, but is incompatible with oxidizing agents and heat . These factors can influence the efficacy and stability of the compound in its role as a chemical synthesis intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate typically involves the esterification of methacrylic acid with 2,2,3,3,4,4,4-heptafluorobutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain consistent reaction conditions and high yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, UV light, or heat.
Substitution: Requires nucleophilic reagents and appropriate solvents.
Major Products:
Polymers: Used in coatings, adhesives, and sealants.
Substituted Derivatives: Used in specialized chemical applications.
Comparison with Similar Compounds
- 2,2,3,3,4,4-Hexafluorobutyl methacrylate
- 2,2,2-Trifluoroethyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
Uniqueness: 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate stands out due to its higher fluorine content, which enhances its thermal stability and chemical resistance compared to similar compounds .
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F7O2/c1-4(2)5(16)17-3-6(9,10)7(11,12)8(13,14)15/h1,3H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEHKBXCWMMOOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31623-04-8 | |
Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,4-heptafluorobutyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31623-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3065586 | |
Record name | (Perfluoropropyl)methyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13695-31-3 | |
Record name | 2,2,3,3,4,4,4-Heptafluorobutyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13695-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptafluorobutyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013695313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,4-heptafluorobutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Perfluoropropyl)methyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,4,4,4-heptafluorobutyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of HFBMA is C8H9F7O2, and its molecular weight is 272.15 g/mol.
A: Yes, various studies utilize spectroscopic techniques to characterize HFBMA. For instance, researchers employed Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy to confirm the chemical structure and composition of HFBMA-containing polymers. [ [], [] ]
A: Studies show that adding HFBMA to fluorinated dimethacrylate (FDMA)/tricyclo (5.2.1.0) decanedimethanol diacrylate (SR833s) based dental resin composites significantly reduces surface free energy. [ [] ] This modification leads to improved anti-bacterial adhesion effects against Streptococcus mutans, making these composites promising for dental applications.
A: Incorporating HFBMA as a coil segment in polyfluorene-based rod-coil block copolymers can impact their spectral stability. While some coil segments like poly(butyl methacrylate) improve stability, HFBMA can lead to undesirable low-energy emission. [ [] ] Careful consideration of coil segment choice is crucial for tuning the optical properties of these materials.
A: Yes, researchers successfully grafted HFBMA onto polyethylene terephthalate (PET) ion-track membranes via photoinitiated graft polymerization. [ [], [] ] This modification increased the water contact angle, making the membranes hydrophobic and suitable for water desalination via membrane distillation.
A: Studies comparing statistical and block copolymers of methyl methacrylate (MMA) and HFBMA revealed that block copolymers consistently exhibited lower surface energies. [ [] ] This difference is attributed to the phase-separated domains formed in block copolymers, facilitating the presentation of fluorinated segments at the surface.
A: Research indicates that increasing fluorine content in methacrylate polymers generally leads to increased resistance to optical radiation damage. Specifically, poly(1H,1H-heptafluorobutyl methacrylate) showed superior UV/visible transmission after exposure to gamma radiation. [ [] ]
A: Studies on 1H, 1H, 3H-hexafluorobutyl and 1H, 1H-heptafluorobutyl methacrylate polymers revealed that they exhibit good gamma radiation stability. [ [] ] Poly(heptafluorobutyl methacrylate), in particular, showed remarkable resistance to radiation-induced discoloration and possessed the lowest refractive index among the tested compositions.
A: Yes, highly charged, monodisperse spherical particles with diameters ranging from 50 to 250 nm have been synthesized using HFBMA via emulsion polymerization. [ [] ] These particles, possessing a low refractive index, can form well-ordered crystalline colloidal arrays suitable for applications such as narrowband notch optical filters.
A: Researchers have incorporated HFBMA into oxygen sensor supports composed of poly(trimethylsilylmethyl methacrylate-co-1H, 1H-heptafluorobutyl methacrylate). [ [] ] By measuring oxygen diffusion coefficients, this study provides valuable insights into the relationship between polymer support properties and sensor response in luminescence-based oxygen sensors.
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